4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)-
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Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This particular compound is characterized by the presence of a chloro group at the 3-position, a cyano group at the 5-position, and a 4-ethenylphenyl group attached to the isothiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired product with a yield of around 60% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with inflammatory pathways by modulating the activity of specific cytokines .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Similar structure with a p-tolyl group instead of a 4-ethenylphenyl group.
3,5-Dichloro-4-isothiazolecarbonitrile: Contains two chloro groups at the 3 and 5 positions.
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isothiazole derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
647016-64-6 |
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Molecular Formula |
C12H7ClN2S |
Molecular Weight |
246.72 g/mol |
IUPAC Name |
3-chloro-5-(4-ethenylphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H7ClN2S/c1-2-8-3-5-9(6-4-8)11-10(7-14)12(13)15-16-11/h2-6H,1H2 |
InChI Key |
RBQQWLJVSHECBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
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